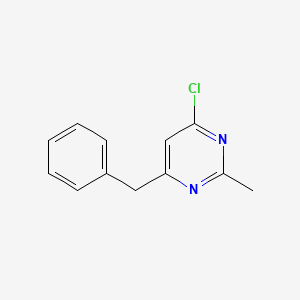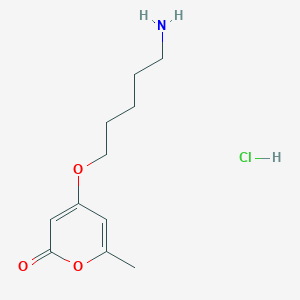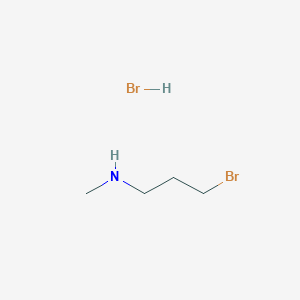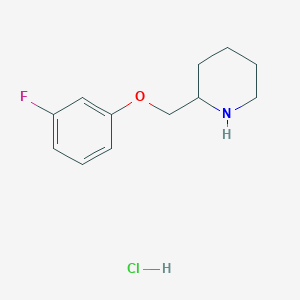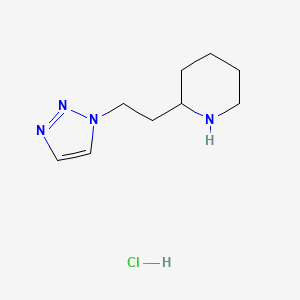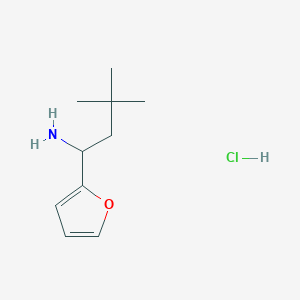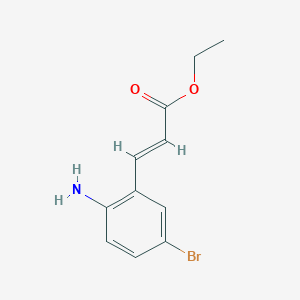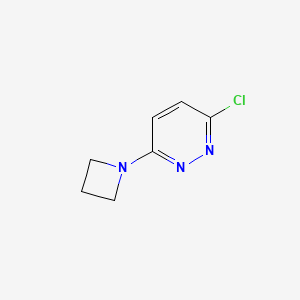
3-(Azetidin-1-yl)-6-chloropyridazine
Overview
Description
“3-(Azetidin-1-yl)-6-chloropyridazine” is a compound that contains an azetidine ring and a pyridazine ring. The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a chlorine atom attached to the sixth carbon of the pyridazine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the pyridazine ring in separate steps, followed by a coupling reaction to join the two rings . The exact method would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the azetidine and pyridazine rings, as well as the chlorine atom attached to the pyridazine ring . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . The azetidine ring, the pyridazine ring, and the chlorine atom could all potentially participate in reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the azetidine and pyridazine rings, as well as the chlorine atom . These could affect properties such as solubility, melting point, and reactivity.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
- Indolyl Azetidinones : Azetidinones, including derivatives of 3-(Azetidin-1-yl)-6-chloropyridazine, have been synthesized and tested for anti-inflammatory activity. These compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for both anti-inflammatory and ulcerogenic activities (Kalsi et al., 1990).
Antibacterial and Antifungal Agents
- 7-Azetidinylquinolones : A series of azetidinylquinolones with varied substituents showed significant antibacterial activity. The study emphasized the importance of the absolute stereochemistry at the azetidine and oxazine rings in enhancing in vitro activity and oral efficacy (Frigola et al., 1995).
- Thiazolidin-4-ones and Azetidin-2-ones Derivatives : Novel azetidin-2-ones demonstrated effective antimicrobial properties against various bacterial and fungal strains (Gilani et al., 2016).
- Novel 6H-Indolo Quinoxaline Fused Azetidinones : These compounds showed a range of activities, including antimicrobial effects against gram-positive and gram-negative bacteria, as well as fungal species (Padmini et al., 2015).
Corrosion Inhibition
- Pyridazine Derivatives in Corrosion Inhibition : Derivatives of this compound, such as pyridazine, have been investigated for their potential in inhibiting the corrosion of mild steel in acidic environments. These studies utilized various techniques like electrochemical measurements and quantum chemical calculations to understand the mechanism of inhibition (Mashuga et al., 2017).
Other Applications
- Synthesis of Azetidines : Research into the synthesis of azetidinones, including derivatives related to this compound, has been ongoing, exploring their potential biological activities, such as anti-microbial and anti-convulsant properties (Wells & Tarwater, 1971).
Mechanism of Action
Target of Action
Azetidinones, a class of compounds to which 3-(azetidin-1-yl)-6-chloropyridazine belongs, are known for their diverse pharmacological activities such as antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . They are part of the core structure of several antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams .
Mode of Action
Azetidinones generally exert their antimicrobial activity by interfering with enzymes that have specific correlation to peptidoglycan metabolism and induce damage to the bacterial cell wall .
Biochemical Pathways
Azetidinones are known to interfere with peptidoglycan metabolism, which is crucial for bacterial cell wall synthesis . This interference can disrupt the normal functioning of bacteria, leading to their death.
Pharmacokinetics
The pharmacokinetics of azetidinones and related compounds are generally well-studied .
Result of Action
Azetidinones are known to exert a variety of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . These effects are likely due to the compound’s interaction with its targets and the subsequent disruption of key biochemical pathways.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(Azetidin-1-yl)-6-chloropyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme phosphoinositide-3 kinase, which is crucial for cell signaling pathways. This compound inhibits the activity of phosphoinositide-3 kinase, thereby modulating downstream signaling events. Additionally, this compound has been shown to interact with proteins involved in the regulation of the actin cytoskeleton, such as RhoA and cofilin, affecting their activity and leading to changes in cell morphology and motility .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphoinositide-3 kinase by this compound leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines. Furthermore, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phosphoinositide-3 kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, this compound interacts with other biomolecules, such as RhoA and cofilin, modulating their activity and affecting the organization of the actin cytoskeleton. These interactions result in changes in cell morphology, motility, and overall cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis. These effects have been observed in both in vitro and in vivo studies, highlighting the potential long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits phosphoinositide-3 kinase activity, leading to reduced tumor growth in cancer models. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves the enzyme glutathione S-transferase, which catalyzes the conjugation of this compound with glutathione. This conjugation facilitates the detoxification and excretion of the compound from the body. Additionally, this compound affects metabolic flux by modulating the activity of enzymes involved in cellular metabolism, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells by organic cation transporters and distributed within different cellular compartments. Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The interaction with binding proteins also influences the localization and accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and exerts its effects on cellular processes. Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. For example, phosphorylation of this compound can direct it to the nucleus, where it influences gene expression and other nuclear processes .
Properties
IUPAC Name |
3-(azetidin-1-yl)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXNFARTFEQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

